Tert-butyl 3-amino-4-bromo-5-fluorobenzoate
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Overview
Description
Tert-butyl 3-amino-4-bromo-5-fluorobenzoate: is an organic compound with the molecular formula C11H13BrFNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the aromatic ring is substituted with amino, bromo, and fluoro groups. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-4-bromo-5-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of tert-butyl benzoate to introduce a nitro group, followed by bromination and fluorination to add the bromo and fluoro substituents. The nitro group is then reduced to an amino group using a reducing agent such as iron powder or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the employment of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group in tert-butyl 3-amino-4-bromo-5-fluorobenzoate can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the bromo or fluoro substituents under specific conditions.
Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Nucleophiles such as sodium azide or thiourea can be employed under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Dehalogenated products.
Substitution: New compounds with different substituents replacing the bromo or fluoro groups.
Scientific Research Applications
Chemistry: Tert-butyl 3-amino-4-bromo-5-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may serve as a model compound to investigate the interactions of similar structures with enzymes and receptors.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Researchers may explore its use in designing new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 3-amino-4-bromo-5-fluorobenzoate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other proteins, thereby modulating their activity.
Comparison with Similar Compounds
- Tert-butyl 3-amino-4-bromo-5-chlorobenzoate
- Tert-butyl 3-amino-4-bromo-5-iodobenzoate
- Tert-butyl 3-amino-4-chloro-5-fluorobenzoate
Uniqueness: Tert-butyl 3-amino-4-bromo-5-fluorobenzoate is unique due to the presence of both bromo and fluoro substituents on the aromatic ring. This combination of halogens can impart distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The tert-butyl ester group also adds to its uniqueness by providing steric hindrance and affecting the compound’s solubility and stability.
Properties
IUPAC Name |
tert-butyl 3-amino-4-bromo-5-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)6-4-7(13)9(12)8(14)5-6/h4-5H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKSIKZWZXWPGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C(=C1)F)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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